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2-Fluorobutane

Thermodynamics Isomer Stability Computational Chemistry

2-Fluorobutane (C4H9F, MW 76.11), also known as sec-butyl fluoride, is a halogenated hydrocarbon wherein a fluorine atom substitutes a hydrogen at the C2 position of the butane chain. This structural placement confers distinct stereochemical and physicochemical properties compared to its constitutional isomer, 1-fluorobutane, and other 2-halobutanes.

Molecular Formula C4H9F
Molecular Weight 76.11 g/mol
CAS No. 359-01-3
Cat. No. B1230682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluorobutane
CAS359-01-3
Synonyms2-fluorobutane
Molecular FormulaC4H9F
Molecular Weight76.11 g/mol
Structural Identifiers
SMILESCCC(C)F
InChIInChI=1S/C4H9F/c1-3-4(2)5/h4H,3H2,1-2H3
InChIKeyIXHWZHXLJJPXIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluorobutane (CAS 359-01-3): An Introductory Overview for Scientific Procurement


2-Fluorobutane (C4H9F, MW 76.11), also known as sec-butyl fluoride, is a halogenated hydrocarbon wherein a fluorine atom substitutes a hydrogen at the C2 position of the butane chain [1]. This structural placement confers distinct stereochemical and physicochemical properties compared to its constitutional isomer, 1-fluorobutane, and other 2-halobutanes. The compound is characterized by a low boiling point (25.1 °C) and a calculated log P of 1.82, reflecting its volatile, lipophilic nature [2]. Its primary industrial relevance stems from applications as a specialty plasma etching gas in semiconductor fabrication, as a potential low-GWP alternative in industrial processes, and as a chiral building block or mechanistic probe in organic synthesis [3].

Workflow
Semiconductor-grade etching gas for SiN films
High-purity grade with controlled butene impurity
Selection
Low-GWP alternative fluid for industrial processes
Atmospheric lifetime and GWP profile support green chemistry procurement
Use Context
Chiral C2 building block for mechanistic probes and synthesis
Distinct elimination regiochemistry vs. 2-chloro analogues

2-Fluorobutane (CAS 359-01-3): Critical Rationale Against Simple In-Class Substitution


Substituting 2-fluorobutane with a generic 'fluorobutane' or other 2-halobutane without rigorous validation poses significant risk to experimental or process outcomes. Even within the C4H9F isomer set, 2-fluorobutane exhibits a distinctly higher 0 K enthalpy relative to its 1-fluorobutane counterpart, indicating a fundamental thermodynamic divergence that can influence reaction equilibria and pathway selectivity [1]. Furthermore, when comparing across halogens, the strong carbon-fluorine bond in 2-fluorobutane confers a drastically reduced reactivity in nucleophilic substitution and a markedly different elimination regiochemistry compared to 2-chlorobutane or 2-bromobutane, as demonstrated by computational studies [2]. Finally, application-specific purity requirements, such as the <1,000 ppm butene threshold critical for defect-free semiconductor dry etching, are not met by generic or crude 2-fluorobutane preparations, making substitution a source of process failure [3].

2-Fluorobutane
vs
1-Fluorobutane
Constitutional isomer differs in ground-state enthalpy; 2-fluorobutane is reported as the less stable isomer, which may shift equilibrium distributions and synthetic pathway selectivity.
2-Fluorobutane
vs
2-Chlorobutane
C-F vs C-Cl bond strength and polarity alter E2 elimination regiochemistry; alkene product distributions are not transferable, limiting direct substitution in selective synthesis.
Semiconductor grade
vs
Standard grade
Crude or generic 2-fluorobutane without strict butene impurity control (

2-Fluorobutane (CAS 359-01-3): A Quantitative, Comparator-Driven Evidence Guide for Differentiated Selection


Thermodynamic Stability Divergence Between 2-Fluorobutane and its 1-Fluorobutane Constitutional Isomer

Computational analysis reveals a fundamental thermodynamic difference between the two constitutional isomers of fluorobutane. At 0 K, 2-fluorobutane possesses a higher relative enthalpy than 1-fluorobutane, indicating it is the less thermodynamically stable isomer under these conditions [1]. This difference in ground-state energy has direct implications for the equilibrium distribution of isomers and the relative stability of intermediates in synthetic pathways.

Isomer enthalpy divergence
Class-level
2-Fluorobutane less stable than 1-fluorobutane at 0 K (higher relative ΔH)
Isomer stability may affect equilibrium distribution in synthesis
Computational comparison; ab initio with scaled ZPE
Thermodynamics Isomer Stability Computational Chemistry

Divergent Regioselectivity in Elimination Reactions: 2-Fluorobutane vs. 2-Chlorobutane

A comprehensive ab initio study comparing the gas-phase elimination reactions of 2-fluorobutane and 2-chlorobutane with a broad panel of nucleophiles (F–, HO–, CH3O–, (CH3)3CO–, NH2–, etc.) demonstrates that the nature of the halogen fundamentally alters the reaction's regiochemical outcome [1]. While the study finds that regiochemistry is most closely tied to the transition state's position on the E2 spectrum, the distinct electronic properties of the C-F versus C-Cl bond (bond strength, polarity) dictate the accessibility of E1cb-like versus E1-like transition states, thereby governing whether the least- or most-substituted alkene is favored.

Elimination regiochemistry
Head-to-head
C-F bond favors E1cb-like path → least-substituted alkene; C-Cl bond favors E1-like → Saytzeff alkene
Reagent interchange alters major alkene product; review required for selective synthesis
Gas-phase ab initio study across 10 nucleophiles
Mechanistic Chemistry Elimination Reactions Regioselectivity

Global Warming Potential (GWP) as a Differentiator for 2-Fluorobutane Among Industrial Fluoroalkanes

Recent experimental kinetic data positions 2-fluorobutane as a low-impact alternative in applications where traditional hydrofluorocarbons (HFCs) or chlorofluorocarbons (CFCs) are under regulatory scrutiny. Its atmospheric lifetime, determined by reaction with hydroxyl (OH) radicals, is measured at 6.7 days, leading to exceptionally low global warming potentials (GWP) relative to CO2 over standard time horizons [1]. This contrasts sharply with widely used high-GWP HFCs like HFC-134a (GWP100 = 1,300) and HFC-23 (GWP100 = 12,400), which persist for years to centuries in the atmosphere.

GWP & lifetime
Head-to-head
GWP100 = 1; atmospheric lifetime = 6.7 days; vs HFC-134a GWP100 = 1,300
Low-GWP profile may support regulatory-compliant alternative selection
Experimental OH kinetics; PLP-LIF technique
Atmospheric Chemistry Sustainability Green Chemistry

Defined Thermal Decomposition Profile of 2-Fluorobutane Under GC Conditions

The thermal stability of 2-fluorobutane has been quantitatively mapped using gas chromatography, providing a clear operational window for its handling and use [1]. The compound begins to decompose at temperatures slightly above ambient and undergoes rapid thermal elimination to form a mixture of butene isomers (isobutene, trans-2-butene, cis-2-butene) at temperatures exceeding 120 °C. This data provides a critical specification for processes involving heating or high-temperature analytical methods.

Thermal stability
Data to verify
Starts decomposition above room temp; rapid elimination to butene isomers at >120 °C
Defines safe handling and max process temperature window
GC study; SE-54 capillary column
Thermal Stability Process Safety Analytical Chemistry

Semiconductor-Grade Purity Specification: 99.9% 2-Fluorobutane with Controlled Butene Impurity

A specific, patented grade of 2-fluorobutane has been developed to meet the stringent demands of advanced semiconductor fabrication, particularly as a plasma etching gas for silicon nitride films [1]. The innovation lies not just in the high purity of 2-fluorobutane itself (≥99.9 vol%), but in the critical control of butene impurities to ≤1,000 ppm by volume. Uncontrolled butene content in generic or crude 2-fluorobutane leads to excessive hydrocarbon-based deposit formation during etching, causing process stoppage. This high-purity specification is a clear differentiator for procurement in the electronics industry.

Semiconductor grade spec
Specification review
Purity ≥99.9 vol%; butene impurity ≤1,000 ppm vol
Critical to avoid hydrocarbon deposit formation in SiN dry etching
Patent specification; plasma process validation
Semiconductor Manufacturing Dry Etching High-Purity Chemicals

2-Fluorobutane (CAS 359-01-3): Application Scenarios Mapped to Verifiable Evidence


Specialty Plasma Etching Gas for Advanced Semiconductor Node Fabrication

2-Fluorobutane is employed as a plasma reaction gas for the selective dry etching of silicon nitride (SiN) films in semiconductor manufacturing. As detailed in Section 3, the use of a high-purity grade with a butene impurity level ≤1,000 ppm vol is critical to prevent hydrocarbon deposit formation that would otherwise halt the etching process [1]. This application is specifically validated for leading-edge processes with line widths of 20 nm or less, where material purity directly dictates device yield and performance.

Low Global Warming Potential (GWP) Alternative Fluid for Industrial Processes

Given its measured atmospheric lifetime of 6.7 days and a GWP100 of 1, 2-fluorobutane presents a viable, climate-friendly alternative to high-GWP HFCs such as HFC-134a (GWP100=1,300) in applications like specialty solvents, heat transfer fluids, or blowing agents [2]. The quantitative atmospheric chemistry data provided in Section 3 supports its selection for companies seeking to reduce their carbon footprint and comply with evolving environmental regulations like the Kigali Amendment to the Montreal Protocol.

Mechanistic Probe and Building Block in Selective Organic Synthesis

The unique reactivity of the C-F bond in 2-fluorobutane, particularly its divergent elimination regiochemistry compared to 2-chlorobutane as shown in ab initio studies, makes it a valuable tool for investigating reaction mechanisms and designing selective syntheses [3]. Researchers can leverage this compound to deliberately steer elimination pathways towards less-substituted alkenes (Hofmann product) or to study the kinetics and thermodynamics of fluoroalkane reactions, as the C-F bond strength provides a distinct contrast to other halogens.

Fluorinated Building Block for Pharmaceutical and Agrochemical R&D

As a small, chiral fluoroalkane, 2-fluorobutane serves as a starting material or intermediate in the synthesis of more complex fluorinated molecules of interest to the pharmaceutical and agrochemical industries [4]. The presence of the fluorine atom can enhance metabolic stability, modulate lipophilicity (log P = 1.82), and influence molecular conformation. The stereogenic center at C2, as noted in Section 1, offers an additional dimension of structural complexity for medicinal chemists exploring new chemical space.

Application
Selection Property
Validation Focus
Specialty plasma etching gas (advanced node SiN)
Semiconductor-grade purity with low butene impurity
Butene threshold verification; process deposit test
Low-GWP industrial fluid alternative
Short atmospheric lifetime and GWP100 ≈ 1
OH reaction kinetics and radiative efficiency review
Mechanistic probe / selective synthesis
Distinct C-F elimination regiochemistry
Alkene product distribution under selected conditions
Chiral fluorinated building block (pharma/agro R&D)
C2 stereogenic center; lipophilic profile (log P 1.82)
Enantiomeric excess and metabolic stability screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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